8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone is a complex heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone, can be achieved through various methods:
Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone has several scientific research applications:
Medicinal Chemistry: The compound’s naphthyridine core is known for its antibacterial properties, making it a potential candidate for drug development.
Materials Science: It can be used as a ligand in coordination chemistry, contributing to the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound’s ability to form complex molecular architectures makes it useful in studying biological processes and developing new biochemical tools.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication, leading to antibacterial effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Other Naphthyridines: Compounds with similar structures but different substituents, such as 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone.
Uniqueness
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
389117-39-9 |
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Molecular Formula |
C19H14F3N3O |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-5-1-3-13(10-15)18(26)25-8-6-16-14(11-25)9-12-4-2-7-23-17(12)24-16/h1-5,7,9-10H,6,8,11H2 |
InChI Key |
IMIUIBHPGHIRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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